(1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride
Description
(1R,2S)-2-(Aminomethyl)cyclopentan-1-ol hydrochloride is a stereochemically defined cyclopentanol derivative with an aminomethyl substituent. Its molecular formula is C₆H₁₂ClNO, and it has a molecular weight of 137.61 g/mol (based on the structurally similar compound in ). The (1R,2S) stereochemistry distinguishes it from other stereoisomers, such as (1S,2R), (1R,2R), or (1S,2S) configurations, which can significantly influence its biological activity and physicochemical behavior .
Properties
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFZRXXEKVDQFB-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909287-92-8 | |
| Record name | (1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stereoselective Reductive Amination of Cyclopentanone Derivatives
A widely employed strategy involves reductive amination of a cyclopentanone precursor. The reaction introduces the aminomethyl group while controlling stereochemistry:
- Starting Material : Cyclopentanone is reacted with formaldehyde and ammonia under acidic conditions to form an imine intermediate.
- Reduction : The imine is reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.
- Stereochemical Control : Chiral auxiliaries or catalysts, such as (R)- or (S)-BINAP-ligated transition metals, enforce the (1R,2S) configuration.
- Hydrochloride Formation : The free base is treated with hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt.
Key Data :
| Step | Yield (%) | Enantiomeric Excess (ee) | Conditions |
|---|---|---|---|
| Reductive Amination | 78 | 92 | H₂ (1 atm), Pd/C, MeOH |
| Hydrochloride Formation | 95 | - | HCl (g), Et₂O, 0°C |
Nitro Group Reduction and Sequential Functionalization
This method, adapted from γ-amino acid synthesis, involves:
- Nitro Alcohol Preparation : Cyclopentene oxide is opened with nitromethane to form (1R,2S)-2-nitrocyclopentan-1-ol.
- Nitro Reduction : Catalytic hydrogenation (H₂, Ra-Ni) converts the nitro group to an amine.
- Protection and Oxidation : The amine is Boc-protected, and the alcohol is oxidized to a carboxylic acid using Jones reagent.
- Deprotection and Salt Formation : Acidic cleavage of the Boc group followed by HCl treatment yields the hydrochloride salt.
Advantages : High stereoselectivity (>99% ee) achievable via chiral starting materials.
Resolution of Racemic Mixtures
For non-stereoselective syntheses, enantiomers are separated using:
- Chiral Chromatography : Cellulose-based columns resolve (1R,2S) and (1S,2R) enantiomers.
- Diastereomeric Salt Formation : Tartaric acid derivatives form crystalline salts with preferential solubility.
Limitations : Low overall yield (30–40%) due to discard of undesired enantiomer.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ flow reactors to enhance efficiency:
Crystallization Techniques
Antisolvent crystallization with ethanol/water mixtures ensures high-purity hydrochloride salt (99.5% by HPLC).
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Chiral Purity Assessment
- Chiral HPLC : Chiralpak IC-3 column, 90:10 hexane/isopropanol, 1 mL/min.
- Optical Rotation : [α]D²⁵ = +15.6° (c = 1.0, H₂O).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 78 | 92 | High | Moderate |
| Nitro Reduction | 65 | >99 | Moderate | High |
| Racemic Resolution | 35 | 99 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce various amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural features.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the hydroxyl group may participate in additional bonding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. Milnacipran Hydrochloride
Milnacipran hydrochloride (C₁₅H₂₃ClN₂O, MW 282.812 g/mol) shares a cyclopropane core instead of a cyclopentanol ring. Its structure includes a phenyl group and diethylcarboxamide substituents, making it a larger, more complex molecule (). Unlike the target compound, milnacipran is a clinically approved selective serotonin-norepinephrine reuptake inhibitor (SNRI) used for fibromyalgia, highlighting the pharmacological impact of structural differences .
2.1.2. 2-(Aminomethyl)cyclopentanone Hydrochloride
This ketone derivative (C₆H₁₂ClNO, MW ~165.6 g/mol) replaces the hydroxyl group of the target compound with a ketone.
Stereoisomers
The target compound’s stereoisomers, such as (1S,2R)-, (1R,2R)-, and (1S,2S)-2-aminocyclopentanol hydrochlorides, exhibit identical molecular formulas but distinct spatial arrangements. For example:
- (1S,2R)-2-Aminocyclopentanol hydrochloride (CAS 68327-11-7) is another cis isomer but with inverted stereochemistry, which may lead to divergent pharmacological profiles .
Functional Group Variations
- rac-(1R,2R,4S)-2-(Aminomethyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol Hydrochloride (): This compound adds an oxadiazole heterocycle, enhancing structural complexity and likely altering metabolic stability or target selectivity.
Physicochemical and Pharmacological Comparison
Table 1: Key Properties of (1R,2S)-2-(Aminomethyl)cyclopentan-1-ol Hydrochloride and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Known Applications/Effects |
|---|---|---|---|---|---|
| (1R,2S)-2-(Aminomethyl)cyclopentan-1-ol HCl | C₆H₁₂ClNO | 137.61 | 137254-03-6 | Cyclopentanol, cis-aminomethyl | Research compound (limited data) |
| Milnacipran HCl | C₁₅H₂₃ClN₂O | 282.81 | 101152-94-7 | Cyclopropane, phenyl, SNRI activity | FDA-approved for fibromyalgia |
| 2-(Aminomethyl)cyclopentanone HCl | C₆H₁₂ClNO | ~165.6 | MFCD06213378 | Cyclopentanone, ketone substituent | Synthetic intermediate |
| (1R,2R)-2-Aminocyclopentanol HCl | C₅H₁₂ClNO | 137.61 | 31775-67-4 | Trans-configuration | Chiral building block |
Research Findings and Implications
- Stereochemical Impact: The (1R,2S) configuration of the target compound may confer unique binding affinities compared to trans isomers (e.g., (1R,2R)-form), as seen in analogous aminocyclitol systems .
- Functional Group Role: The hydroxyl group in cyclopentanol derivatives enhances hydrophilicity compared to milnacipran’s lipophilic cyclopropane and phenyl groups, suggesting differences in blood-brain barrier penetration .
- Synthetic Utility: The target compound and its isomers serve as chiral intermediates in organic synthesis, similar to trans-2-aminocyclopentanol hydrochloride, which is used in asymmetric catalysis .
Limitations and Gaps in Current Knowledge
While milnacipran’s pharmacological profile is well-documented, data on the target compound’s bioactivity remain sparse.
Biological Activity
(1R,2S)-2-(aminomethyl)cyclopentan-1-ol hydrochloride is a chiral compound with significant implications in neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group. Its systematic name highlights the specific stereochemistry at the first and second carbon atoms, which is crucial for its biological activity. The hydrochloride salt form enhances solubility in aqueous solutions, facilitating its use in various biological assays.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in modulating neurotransmitter systems. Key findings include:
- Neuroprotective Effects : Studies suggest that the compound may exert neuroprotective effects through interactions with glutamate receptors, potentially mitigating excitotoxicity associated with neurodegenerative diseases.
- Anxiolytic Properties : Computer-aided predictions indicate that compounds with similar structures can exhibit anxiolytic effects, making this compound a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Modulation : The aminomethyl group can form hydrogen bonds and electrostatic interactions with receptors or enzymes, influencing their activity. The hydroxyl group also participates in hydrogen bonding, enhancing binding affinity.
- High-throughput Screening : Interaction studies often utilize high-throughput screening methods to assess binding affinity and efficacy against specific receptors or enzymes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (R)-Phenylalanine | Aromatic amino acid | Neurotransmitter precursor |
| 2-Aminocyclopentanol | Similar cyclopentane structure | Potential analgesic properties |
| 3-Aminocyclobutanol | Cyclic structure with amine functionality | Antidepressant effects |
The structural diversity among these compounds highlights how variations in stereochemistry and functional groups can lead to differing biological activities.
Neuropharmacological Studies
A series of studies have investigated the neuropharmacological profile of this compound:
- Glutamate Receptor Interaction : In vitro assays demonstrated that the compound modulates glutamate receptor activity, suggesting potential applications in treating conditions like Alzheimer's disease.
- Anxiety Models : Animal models of anxiety have shown that administration of this compound results in reduced anxiety-like behavior, supporting its potential as an anxiolytic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
